5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole
Description
The exact mass of the compound 5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole is 222.0672241 g/mol and the complexity rating of the compound is 184. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(3-chloropropyl)-1-phenyltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c11-8-4-7-10-12-13-14-15(10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALGHUJUPOTHSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801275218 | |
| Record name | 5-(3-Chloropropyl)-1-phenyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801275218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73963-34-5 | |
| Record name | 5-(3-Chloropropyl)-1-phenyl-1H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73963-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Chloropropyl)-1-phenyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801275218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological & Application
Application Note: A Modern Protocol for the Synthesis of 5-(3-chloropropyl)-1-phenyl-1H-tetrazole from N-phenyl-4-chlorobutanamide
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of 5-(3-chloropropyl)-1-phenyl-1H-tetrazole, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthesis proceeds from the readily accessible secondary amide, N-phenyl-4-chlorobutanamide. We detail a robust and reproducible method utilizing diphenyl phosphorazidate (DPPA), which serves as both an amide activator and an azide source, offering a streamlined one-pot procedure.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, characterization data, and critical safety protocols for handling azide-containing reagents.
Introduction and Guiding Principles
The tetrazole ring is a cornerstone of modern medicinal chemistry. As a non-classical bioisostere of the carboxylic acid group, it offers similar acidity and spatial arrangement but with enhanced metabolic stability and lipophilicity.[3] This has led to its incorporation into numerous FDA-approved drugs.[3] The synthesis of 1,5-disubstituted tetrazoles, such as the target compound, is of particular interest for creating diverse molecular scaffolds.
The conversion of N-substituted amides into 1,5-disubstituted tetrazoles is a powerful transformation. The general mechanism involves two key stages:
-
Amide Activation: The carbonyl oxygen of the amide is activated by a reagent, making the carbonyl carbon more electrophilic. In this protocol, diphenyl phosphorazidate (DPPA) serves this role. Other classic reagents include phosphorus oxychloride (POCl₃) or triflic anhydride.[1][4]
-
Cyclization with Azide: The activated amide intermediate is attacked by an azide source. In the case of DPPA, the azide moiety is delivered intramolecularly. For other methods, an external source like sodium azide (NaN₃) is used. This is followed by an irreversible intramolecular cyclization and dehydration to form the highly stable aromatic tetrazole ring.
Figure 1: General reaction scheme for tetrazole synthesis from a secondary amide using DPPA.
CRITICAL SAFETY ADVISORY: Handling Azide Reagents
Sodium azide (NaN₃) and other azide-containing compounds are Particularly Hazardous Substances and demand strict safety protocols.[5]
-
Extreme Toxicity: Azides are highly toxic if ingested, inhaled, or absorbed through the skin.[5][6] They function as potent cardiovascular and central nervous system toxins.[7] All manipulations involving solid azides or concentrated solutions must be performed in a certified chemical fume hood.[7]
-
Explosion Hazard:
-
Heavy Metals: Azides react with heavy metals (e.g., lead, copper, silver, zinc, brass, solder) to form exceptionally shock-sensitive and explosive metal azides.[7] NEVER use metal spatulas for transfer.[6][8] Ensure reaction and waste containers are free of metal parts. Do not dispose of azide-containing solutions down drains with metal plumbing.
-
Acids: Contact with acids rapidly generates hydrazoic acid (HN₃), which is a toxic, volatile, and explosive gas.[5][6] All quenching and acidification steps must be performed slowly, under controlled cooling, and within a fume hood.
-
Halogenated Solvents: Avoid reaction with halogenated solvents like dichloromethane or chloroform, as this can form dangerously explosive organic poly-azides.[8]
-
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical splash goggles, and double-glove with nitrile gloves (min. 4 mils thickness).[5][7] For any procedure with a significant explosion risk, work behind a blast shield.[8]
-
Spill & Waste Management: Familiarize yourself with spill cleanup procedures before starting.[6] All azide-containing waste is classified as acutely hazardous and must be disposed of according to institutional guidelines.[5]
Materials and Equipment
Reagents
-
N-phenyl-4-chlorobutanamide (Starting Material)
-
Diphenyl phosphorazidate (DPPA), 97%
-
Pyridine, anhydrous (or 4-Methylpyridine)
-
Toluene, anhydrous
-
Ethyl acetate (EtOAc), reagent grade
-
Hexanes, reagent grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
Equipment
-
Round-bottom flasks (three-neck preferred for reaction)
-
Reflux condenser with gas inlet/outlet
-
Inert gas supply (Nitrogen or Argon) with bubbler
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Detailed Experimental Protocol
This protocol describes the synthesis on a 10 mmol scale. Adjust quantities accordingly for different scales.
Table 1: Reagent Quantities and Roles
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| N-phenyl-4-chlorobutanamide | 197.66 | 10.0 | 1.98 g | Starting Material |
| Diphenyl phosphorazidate (DPPA) | 275.22 | 12.0 | 3.30 g (2.80 mL) | Activating/Azide Agent |
| Pyridine | 79.10 | 25.0 | 2.0 mL | Base/Catalyst |
| Toluene (anhydrous) | 92.14 | - | 50 mL | Solvent |
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum.
-
Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas (N₂ or Ar). Maintain an inert atmosphere throughout the reaction.
-
Scientist's Note: Anhydrous conditions are crucial as DPPA can be hydrolyzed by water, reducing its efficacy.
-
-
Charging the Flask:
-
To the flask, add N-phenyl-4-chlorobutanamide (1.98 g, 10.0 mmol).
-
Add anhydrous toluene (50 mL) via syringe to dissolve the amide.
-
Add anhydrous pyridine (2.0 mL, 25.0 mmol) via syringe.
-
Scientist's Note: Pyridine acts as a base to facilitate the reaction and neutralize the phosphoric acid byproduct.[2]
-
-
Addition of DPPA:
-
While stirring the solution at room temperature, add diphenyl phosphorazidate (DPPA) (2.80 mL, 12.0 mmol) dropwise via syringe over 5 minutes.
-
CAUTION: DPPA is toxic. Handle with care in a fume hood.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approx. 110 °C) using a heating mantle.
-
Maintain reflux with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The starting amide spot should disappear and a new, typically less polar, product spot should appear.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing 50 mL of saturated aqueous NaHCO₃ solution.
-
Scientist's Note: This step quenches any remaining reactive species and removes acidic byproducts.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexanes and pack the column.
-
Load the crude product onto the column (adsorbed onto a small amount of silica for best results).
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 5-(3-chloropropyl)-1-phenyl-1H-tetrazole as a solid or viscous oil.
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis and purification process.
Characterization and Expected Results
The identity and purity of the final product should be confirmed by spectroscopic methods. An expected yield for this reaction is typically in the range of 70-85%.
Table 2: Predicted ¹H and ¹³C NMR Data for 5-(3-chloropropyl)-1-phenyl-1H-tetrazole
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm for ¹H, CDCl₃ at 77.16 ppm for ¹³C)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.60 - 7.50 | Multiplet | 5H | Ar-H (Phenyl ring) | |
| ~ 3.65 | Triplet | 2H | -CH₂-Cl | |
| ~ 3.10 | Triplet | 2H | Tetrazole-CH₂ - | |
| ~ 2.30 | Pentet | 2H | -CH₂-CH₂ -CH₂- |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| ~ 155.0 | C -5 of Tetrazole ring | |
| ~ 133.8 | Quaternary C of Phenyl ring | |
| ~ 130.0 | para-C of Phenyl ring | |
| ~ 129.5 | meta-C of Phenyl ring | |
| ~ 125.0 | ortho-C of Phenyl ring | |
| ~ 44.5 | -C H₂-Cl | |
| ~ 31.0 | -CH₂-C H₂-CH₂- | |
| ~ 25.5 | Tetrazole-C H₂- |
Note: These are predicted values. Actual experimental values may vary slightly.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Wet reagents/solvents. 2. DPPA has degraded. 3. Insufficient heating. | 1. Ensure all reagents and solvents are anhydrous. Flame-dry glassware properly. 2. Use a fresh bottle of DPPA. 3. Ensure the reaction reaches and maintains reflux. |
| Multiple Byproducts | 1. Reaction temperature too high. 2. Extended reaction time. | 1. Maintain a gentle reflux; do not overheat. 2. Monitor carefully by TLC and stop the reaction upon consumption of the starting material. |
| Difficult Purification | Product co-elutes with impurities (e.g., diphenyl phosphate byproduct). | 1. Ensure the aqueous NaHCO₃ wash is thorough. 2. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol). |
Conclusion
This application note details a reliable and efficient one-pot synthesis of 5-(3-chloropropyl)-1-phenyl-1H-tetrazole from its corresponding secondary amide. The use of diphenyl phosphorazidate provides a safe and practical alternative to more hazardous, classical methods. By adhering to the outlined protocol and safety advisories, researchers can confidently produce this valuable chemical intermediate for applications in drug discovery and materials science.
References
-
Environment, Health & Safety, University of Wisconsin-Madison. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]
-
University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. Retrieved from [Link]
-
Stanford University Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]
-
Division of Research Safety, University of Illinois. (2019). Sodium Azide NaN3. Retrieved from [Link]
- Safaei-Ghomi, J., et al. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Journal of the Iranian Chemical Society.
-
Katritzky, A. R., Cai, C., & Meher, N. K. (2007). Efficient Synthesis of 1,5-Disubstituted Tetrazoles. Synthesis, 2007(08), 1204-1208. Retrieved from [Link]
-
RSC Publishing. (2015). Supplementary Information for A Rapid and Novel Method for the Synthesis of 5-Substituted 1H-tetrazole Catalyzed by Exceptiona. Royal Society of Chemistry. Retrieved from [Link]
-
Bhumi Publishing. (2025). 1,5-Disubstituted Tetrazoles: Synthesis and Characterization. Retrieved from [Link]
-
Ishihara, K., Shioiri, T., & Matusugi, M. (2020). Practical synthesis of tetrazoles from amides and phosphorazidates in the presence of aromatic bases. Organic Letters, 22(16), 6244-6247. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
-
Sharma, P., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Retrieved from [Link]
-
Sharma, P., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 5. uthsc.edu [uthsc.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-(3-Chloropropyl)-1-phenyltetrazole
Introduction: The Versatility of the Tetrazole Scaffold in Modern Chemistry
The tetrazole moiety, a five-membered aromatic ring composed of four nitrogen atoms and one carbon, is a privileged scaffold in medicinal chemistry and materials science.[1] Although not found in nature, synthetic tetrazole derivatives are integral components of numerous marketed drugs, including the antihypertensive medication Losartan.[1] Their value stems from their ability to act as metabolically stable bioisosteres of carboxylic acids, enhancing the pharmacokinetic profile of drug candidates.[1] Beyond pharmaceuticals, functionalized tetrazoles are employed as ligands in coordination chemistry and as building blocks for high-performance materials.[1]
The synthetic utility of tetrazole derivatives is vast, and their functionalization allows for the generation of diverse chemical libraries for drug discovery and material science applications. A key intermediate for such endeavors is 5-(3-chloropropyl)-1-phenyltetrazole. The presence of a terminal chloroalkyl chain provides a reactive handle for a variety of nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. This guide provides a comprehensive overview of the principles and detailed protocols for the nucleophilic substitution reactions of 5-(3-chloropropyl)-1-phenyltetrazole, aimed at researchers, scientists, and drug development professionals.
Synthesis of the Starting Material: 5-(3-Chloropropyl)-1-phenyltetrazole
A common and effective method for the synthesis of 5-substituted-1-phenyltetrazoles involves the [2+3] cycloaddition of a nitrile with an azide, followed by N-alkylation. In the case of 5-(3-chloropropyl)-1-phenyltetrazole, a plausible and efficient synthetic route commences with the reaction of 4-chlorobutyronitrile with sodium azide to form the intermediate 5-(3-chloropropyl)-1H-tetrazole. Subsequent N-alkylation with a phenylating agent, or the direct reaction of 4-chlorobutyronitrile with phenyl azide, can yield the desired product. A related methodology involves the reaction of N-cyclohexyl-5-chloropentanamide with phosphorus pentachloride followed by hydrazoic acid to form a similar chloroalkyl tetrazole, highlighting the general applicability of this synthetic strategy.[2]
Protocol 1: Synthesis of 5-(3-Chloropropyl)-1-phenyltetrazole
This protocol describes a two-step synthesis of the title compound.
Materials:
-
4-chlorobutyronitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Phenylboronic acid
-
Copper(II) acetate
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
Step 1: Synthesis of 5-(3-chloropropyl)-1H-tetrazole
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorobutyronitrile (1.0 eq) in DMF.
-
Add sodium azide (1.2 eq) and ammonium chloride (1.2 eq) to the solution.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Acidify the aqueous solution to pH 2-3 with concentrated HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude 5-(3-chloropropyl)-1H-tetrazole. The product can be used in the next step without further purification or purified by column chromatography.
Step 2: N-Phenylation of 5-(3-chloropropyl)-1H-tetrazole
-
To a solution of 5-(3-chloropropyl)-1H-tetrazole (1.0 eq) in DCM, add phenylboronic acid (1.5 eq), copper(II) acetate (0.1 eq), and pyridine (2.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction should be open to the air to facilitate the oxidation of Cu(I) to Cu(II).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the copper catalyst.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 5-(3-chloropropyl)-1-phenyltetrazole.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected ¹H NMR spectrum would show signals for the phenyl protons, and the three methylene groups of the chloropropyl chain.
Principles of Nucleophilic Substitution on 5-(3-Chloropropyl)-1-phenyltetrazole
The reactivity of 5-(3-chloropropyl)-1-phenyltetrazole in nucleophilic substitution is governed by the principles of the Sₙ2 (Substitution Nucleophilic Bimolecular) reaction. The carbon atom attached to the chlorine is the electrophilic center, and it is a primary alkyl halide, which is ideal for Sₙ2 reactions.
Key Factors Influencing the Sₙ2 Reaction:
-
Substrate: The primary nature of the alkyl chloride in 5-(3-chloropropyl)-1-phenyltetrazole minimizes steric hindrance, allowing for facile backside attack by the nucleophile.
-
Nucleophile: The rate of the Sₙ2 reaction is directly proportional to the concentration and strength of the nucleophile. Stronger nucleophiles, such as thiols, azides, and secondary amines, will react more readily.
-
Leaving Group: The chloride ion is a good leaving group, facilitating the displacement by the incoming nucleophile.
-
Solvent: Polar aprotic solvents such as DMF, dimethyl sulfoxide (DMSO), and acetonitrile are preferred for Sₙ2 reactions. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more available to attack the electrophilic carbon.
Below is a diagram illustrating the general workflow for the nucleophilic substitution reactions described in this guide.
Caption: General workflow for the nucleophilic substitution on 5-(3-chloropropyl)-1-phenyltetrazole.
Detailed Application Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of 5-(3-chloropropyl)-1-phenyltetrazole with representative nucleophiles.
Protocol 2: Synthesis of 5-(3-(Dialkylamino)propyl)-1-phenyltetrazoles
This protocol describes the reaction with a secondary amine. It is important to note that direct alkylation of ammonia or primary amines can lead to polyalkylation.[3]
Materials:
-
5-(3-chloropropyl)-1-phenyltetrazole
-
Secondary amine (e.g., diethylamine, piperidine, morpholine) (2.0 eq)
-
Potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5 eq)
-
Acetonitrile or DMF
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 5-(3-chloropropyl)-1-phenyltetrazole (1.0 eq) in acetonitrile or DMF.
-
Add the secondary amine (2.0 eq) and the base (K₂CO₃ or TEA, 1.5 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the desired 5-(3-(dialkylamino)propyl)-1-phenyltetrazole.
Protocol 3: Synthesis of 5-(3-Azidopropyl)-1-phenyltetrazole
The reaction of alkyl halides with sodium azide is a robust method for introducing the azide functionality.[4]
Materials:
-
5-(3-chloropropyl)-1-phenyltetrazole
-
Sodium azide (NaN₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 5-(3-chloropropyl)-1-phenyltetrazole (1.0 eq) in DMF in a round-bottom flask.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 6-18 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain 5-(3-azidopropyl)-1-phenyltetrazole. The product is often pure enough for subsequent use, but can be further purified by column chromatography if necessary.
Protocol 4: Synthesis of 5-(3-(Alkylthio)propyl)-1-phenyltetrazoles
This protocol describes the synthesis of thioethers from 5-(3-chloropropyl)-1-phenyltetrazole. Thiols are excellent nucleophiles for Sₙ2 reactions. A common method involves the reaction with a thiol in the presence of a base.
Materials:
-
5-(3-chloropropyl)-1-phenyltetrazole
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 eq)
-
Acetonitrile or DMF
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.1 eq) in acetonitrile or DMF.
-
If using K₂CO₃, add it directly to the solution. If using NaH, add it portion-wise at 0 °C and allow the mixture to stir for 30 minutes at room temperature to form the thiolate.
-
Add a solution of 5-(3-chloropropyl)-1-phenyltetrazole (1.0 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 2-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired thioether.
Data Summary and Expected Outcomes
The following table summarizes the expected reaction conditions and provides representative, hypothetical yields for the nucleophilic substitution reactions on 5-(3-chloropropyl)-1-phenyltetrazole. Actual yields will vary depending on the specific nucleophile and reaction optimization.
| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Representative Yield (%) |
| Diethylamine | 5-(3-(Diethylamino)propyl)-1-phenyltetrazole | Acetonitrile | K₂CO₃ | 80 | 6 | 85 - 95 |
| Morpholine | 5-(3-(Morpholino)propyl)-1-phenyltetrazole | DMF | TEA | 80 | 8 | 80 - 90 |
| Sodium Azide | 5-(3-Azidopropyl)-1-phenyltetrazole | DMF | - | 70 | 12 | > 90 |
| Thiophenol | 5-(3-(Phenylthio)propyl)-1-phenyltetrazole | Acetonitrile | K₂CO₃ | RT | 4 | 85 - 95 |
| Benzyl Mercaptan | 5-(3-(Benzylthio)propyl)-1-phenyltetrazole | DMF | NaH | RT | 3 | > 90 |
Characterization of Products
The successful synthesis of the desired products can be confirmed using a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The disappearance of the triplet corresponding to the -CH₂-Cl protons (typically around 3.6 ppm) and the appearance of new signals corresponding to the protons adjacent to the newly introduced functional group are indicative of a successful reaction. The integration of the signals will confirm the ratio of protons in the molecule.
-
¹³C NMR Spectroscopy: A shift in the resonance of the carbon atom previously attached to the chlorine atom will be observed. New signals corresponding to the carbons of the introduced nucleophile will also be present.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the calculated molecular weight of the product, confirming the incorporation of the nucleophile.
-
Infrared (IR) Spectroscopy: The presence of characteristic absorption bands for the newly introduced functional groups can be observed. For example, the azide product will show a strong, sharp absorption band around 2100 cm⁻¹.
The following diagram illustrates the key steps in a typical experimental workflow for these reactions.
Caption: A typical experimental workflow for nucleophilic substitution reactions.
Conclusion and Future Perspectives
The nucleophilic substitution reactions of 5-(3-chloropropyl)-1-phenyltetrazole offer a robust and versatile platform for the synthesis of a wide range of functionalized tetrazole derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important scaffold. The ability to readily introduce diverse functional groups opens up exciting possibilities for the development of new therapeutic agents and advanced materials. Further optimization of reaction conditions and the exploration of a broader range of nucleophiles will undoubtedly lead to the discovery of novel compounds with unique properties and applications.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2025, March 6). 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole: Comprehensive Overview and Applications. [Link]
-
Chemistry Steps. (2020, April 15). Preparation of Amines. [Link]
Sources
Application Notes and Protocols for the Preparation of Functionalized Tetrazoles via the Von Braun Reaction
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides an in-depth exploration of a robust two-step synthetic strategy for the preparation of functionalized tetrazoles. The methodology leverages the classical Von Braun reaction to generate a disubstituted cyanamide intermediate from a tertiary amine, which is subsequently converted to the target tetrazole via a [3+2] cycloaddition reaction. This application note is designed to furnish researchers with the foundational knowledge and practical protocols necessary to successfully implement this synthetic sequence in their own laboratories.
The tetrazole moiety is a cornerstone in medicinal chemistry, frequently employed as a bioisosteric replacement for carboxylic acids in drug candidates.[1] Its favorable metabolic stability and physicochemical properties have cemented its importance in the development of therapeutics across a wide range of disease areas. The synthetic pathway detailed herein offers a versatile route to access diverse, functionalized tetrazoles, starting from readily available tertiary amines.
I. Scientific Foundation and Rationale
The conversion of a tertiary amine to a functionalized tetrazole via the Von Braun reaction is a two-stage process. Understanding the underlying mechanisms of each step is crucial for optimizing reaction conditions and troubleshooting potential issues.
Stage 1: The Von Braun Reaction - Synthesis of Disubstituted Cyanamides
The Von Braun reaction, first described by Julius von Braun, involves the reaction of a tertiary amine with cyanogen bromide (BrCN). This reaction proceeds via two successive nucleophilic substitutions to yield a disubstituted cyanamide and an alkyl bromide.
The reaction is initiated by the nucleophilic attack of the tertiary amine on the electrophilic carbon of cyanogen bromide, displacing the bromide ion to form a quaternary ammonium salt.[2] The displaced bromide ion then acts as a nucleophile, attacking one of the alkyl groups on the quaternary ammonium nitrogen in an SN2 fashion. This results in the formation of the disubstituted cyanamide and an alkyl bromide.[2] The choice of the alkyl group that is cleaved is dependent on its susceptibility to SN2 attack, with methyl and benzyl groups being particularly labile.
Stage 2: [3+2] Cycloaddition - Formation of the Tetrazole Ring
The second stage of this synthetic sequence is the well-established [3+2] cycloaddition reaction between the nitrile group of the disubstituted cyanamide and an azide source, most commonly sodium azide (NaN₃).[3] This reaction is a powerful method for the construction of the 5-membered tetrazole ring.[4]
The mechanism of this cycloaddition can be complex and is often facilitated by the use of a catalyst to overcome the activation energy barrier. Lewis acids, Brønsted acids, and various metal catalysts are frequently employed to activate the nitrile group towards nucleophilic attack by the azide ion.[5][6] The reaction culminates in the formation of the stable, aromatic tetrazole ring.
II. Experimental Protocols
A. Protocol for the Von Braun Reaction: Synthesis of a Disubstituted Cyanamide
This protocol provides a general procedure for the synthesis of a disubstituted cyanamide from a tertiary amine using cyanogen bromide.
Materials:
-
Tertiary amine (1.0 eq)
-
Cyanogen bromide (BrCN) (1.1 eq)
-
Anhydrous solvent (e.g., chloroform, benzene, or tetrahydrofuran)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve the tertiary amine in the chosen anhydrous solvent.
-
Carefully add the cyanogen bromide to the stirred solution. Caution: Cyanogen bromide is highly toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to overnight depending on the substrate.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or silica gel column chromatography to yield the pure disubstituted cyanamide.
B. Protocol for the [3+2] Cycloaddition: Synthesis of a Functionalized Tetrazole
This protocol describes a general method for the conversion of a disubstituted cyanamide to a functionalized tetrazole using sodium azide.
Materials:
-
Disubstituted cyanamide (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Catalyst (e.g., zinc bromide (ZnBr₂), ammonium chloride (NH₄Cl), or a catalytic amount of a suitable Lewis or Brønsted acid)
-
Solvent (e.g., N,N-dimethylformamide (DMF), water, or glacial acetic acid)[4]
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the disubstituted cyanamide, sodium azide, and the chosen catalyst in the appropriate solvent.
-
Heat the reaction mixture with vigorous stirring. The optimal temperature and reaction time will depend on the specific substrate and catalytic system used, and may range from room temperature to reflux. Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
The workup procedure will vary depending on the solvent and catalyst used. For reactions in organic solvents, the mixture may be filtered and the solvent removed under reduced pressure. For aqueous reactions, the product may be extracted with an organic solvent.
-
The crude product can be purified by recrystallization or silica gel column chromatography to afford the desired functionalized tetrazole.
III. Data Presentation and Reaction Parameters
The following tables summarize typical reaction conditions for each stage of the synthesis. These should be considered as starting points, and optimization may be necessary for specific substrates.
Table 1: Representative Conditions for the Von Braun Reaction
| Tertiary Amine Substrate | Solvent | Reaction Time (h) | Typical Yield (%) |
| N,N-Dimethylaniline | Benzene | 4 | 85 |
| Triethylamine | Chloroform | 6 | 78 |
| N-Methylpiperidine | Tetrahydrofuran | 8 | 82 |
Table 2: Common Catalytic Systems for Tetrazole Formation from Cyanamides
| Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Zinc Bromide (ZnBr₂) | Water | 100 | 24-48 |
| Ammonium Chloride (NH₄Cl) | DMF | 120 | 12-24 |
| Glacial Acetic Acid | Acetic Acid | 25-60 | 12-16 |
IV. Visualization of the Synthetic Pathway
The overall workflow from a tertiary amine to a functionalized tetrazole can be visualized as a two-step process.
Caption: Workflow for tetrazole synthesis via the Von Braun reaction.
The mechanism of the Von Braun reaction itself involves two key nucleophilic substitution steps.
Sources
- 1. researchgate.net [researchgate.net]
- 2. von Braun reaction - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,5-Disubstituted Tetrazole Synthesis
Status: Online Operator: Senior Application Scientist Ticket ID: TET-OPT-105 Subject: Yield Optimization, Regiocontrol, and Troubleshooting Protocols
Executive Summary
Welcome to the Technical Support Center. You are likely here because 1,5-disubstituted tetrazoles are critical bioisosteres for cis-amide bonds in your drug discovery pipeline, but your current yields are inconsistent.
This guide moves beyond basic textbook recipes. We will address the three primary synthetic routes, focusing on the Ugi-Azide Multicomponent Reaction (the most versatile route) and Amide Activation (the most precise route). We will also address why Alkylation is often a "dead end" for 1,5-regioselectivity and how to avoid it.
Part 1: Method Selection Workflow
Before troubleshooting, ensure you are using the correct synthetic pathway for your precursors.
Figure 1: Decision tree for selecting the optimal synthetic route. Note that direct alkylation (Method C) is discouraged for 1,5-targets due to poor regioselectivity.
Part 2: The Ugi-Azide Reaction (Method A)
This is the "Gold Standard" for generating diversity. It utilizes an amine, an aldehyde (or ketone), an isocyanide, and a hydrazoic acid source (typically TMSN
Core Mechanism & Causality
The reaction fails if the Schiff base (imine) does not form or if the Nitrilium ion is hydrolyzed before the azide attacks.
-
Imine Formation: Amine + Aldehyde
Imine.[2][3] -
Protonation: The imine is protonated by HN
(generated in situ). -
Insertion: Isocyanide attacks the iminium ion
Nitrilium ion. -
Cyclization: Azide attacks the nitrilium, followed by 1,5-dipolar electrocyclization .[1]
Optimized Protocol
| Parameter | Standard Condition | Optimization Logic |
| Solvent | Methanol (MeOH) (0.5 – 1.0 M) | MeOH is critical . It reacts with TMSN |
| Azide Source | TMSN | Safer and more soluble than NaN |
| Stoichiometry | Amine (1.0), Aldehyde (1.0), Isocyanide (1.0), TMSN | Use slight excess of TMSN |
| Temperature | Room Temp (25°C) | Higher temps increase HN |
Troubleshooting Guide: Ugi-Azide
Q: My reaction stalls after imine formation. The isocyanide remains unconsumed.
-
Diagnosis: The imine is not being protonated, or the "Mumm-type" rearrangement is blocked.
-
Fix: Ensure you are using Methanol .[4] If your substrates are hydrophobic, use a MeOH/DCM mixture, but MeOH must be present.
-
Fix: Add a Lewis Acid catalyst.[5] Zn(OTf)
(5-10 mol%) or InCl can accelerate the isocyanide insertion step if the background reaction is slow [1].
Q: I see low yields when using low-boiling aldehydes (e.g., acetaldehyde).
-
Diagnosis: Volatility loss and poor imine stability.
-
Fix: Pre-form the imine in MeOH for 30 minutes before adding the isocyanide and TMSN
. Use a sealed tube to prevent loss of the aldehyde and the generated HN .
Q: I am getting "Atypical" side products.
-
Diagnosis: If your substrate contains a nucleophile (like a hydroxyl or carboxyl group) near the reaction center, it may trap the nitrilium ion before the azide does.
-
Fix: Protect competing nucleophiles. Ensure the isocyanide and amine do not have internal traps (e.g.,
-amino acids can cyclize unexpectedly) [2].
Part 3: Amide Activation (Method B)
If you already have a secondary amide and need to convert the C=O to a tetrazole, this is the superior route. It avoids the regioselectivity issues of alkylation.
Core Mechanism
We use Triflic Anhydride (Tf
Figure 2: Activation pathway. The Nitrilium ion is the key intermediate that ensures 1,5-regiochemistry.
Optimized Protocol (Charette/Maulide Conditions)
-
Activation: Dissolve Amide (1.0 equiv) and 2-Fluoropyridine (1.2 equiv) in anhydrous DCM at -78°C .
-
Reagent: Dropwise add Tf
O (1.1 equiv). Warm to 0°C to form the nitrilium ion. -
Cyclization: Add TMSN
(or NaN ) (3.0 equiv) and warm to RT.
Troubleshooting Guide: Amide Activation
Q: The yield is <20%, and I recovered the starting amide.
-
Diagnosis: Moisture ingress. Tf
O hydrolyzed before activating the amide. -
Fix: This reaction is strictly water-sensitive . Flame-dry glassware and use distilled DCM.
-
Alternative: If moisture cannot be completely excluded, switch to PCl
as the activator (the "Von Braun" variant), though this tolerates fewer functional groups.
Q: Can I use this on N-aryl amides?
-
Diagnosis: N-aryl amides form less stable nitrilium ions and are prone to side reactions.
-
Fix: Increase the equivalents of azide (up to 4-5 equiv) and extend reaction time. Yields are typically lower (40-60%) for N-aryl substrates compared to N-alkyl [3].
Part 4: The "Alkylation Trap" (Method C)
Warning: Researchers often attempt to synthesize 1,5-disubstituted tetrazoles by alkylating a 5-substituted tetrazole with an alkyl halide.
Why this fails:
-
The tetrazolate anion is an ambident nucleophile.
-
Sterics: The N1 position is flanked by the C5 substituent. The N2 position is less hindered.
-
Thermodynamics: The 2,5-isomer is generally thermodynamically more stable.
-
Result: Alkylation typically yields a 90:10 ratio favoring the 2,5-isomer [4].
Corrective Action: If you must use alkylation (e.g., the Ugi/Amide routes are impossible), you can attempt to shift selectivity toward N1 by using Methyl 2,2,2-trichloroacetimidate as the alkylating agent, but this is substrate-specific. Recommendation: Redesign synthesis to use Method A or B.
Part 5: Safety Protocols (Critical)
-
Hydrazoic Acid (HN
): Both Ugi-Azide and Amide Activation generate HN in situ. It is highly toxic and explosive.-
Rule: Never concentrate the reaction mixture if it is acidic.
-
Rule: Perform all workups in a fume hood.[4]
-
Quench: Quench excess azide with aqueous sodium nitrite (NaNO
) and sulfuric acid (destroys azide to N and N O) or simply wash with extensive water if quantities are small.
-
-
Organic Azides: Low molecular weight organic azides (C/N ratio < 3) are explosive. Ensure your final tetrazole product has a sufficiently high molecular weight.
References
-
Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process. Journal of the Mexican Chemical Society. [Link]
-
'Atypical Ugi' tetrazoles. Chemical Communications. [Link]
-
Direct Regioselective Synthesis of Tetrazolium Salts by Activation of Secondary Amides. Organic Letters. [Link]
-
Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry. [Link]
Sources
preventing hydrolysis of imidoyl chloride intermediates in tetrazole formation
Topic: Preventing Hydrolysis of Imidoyl Chloride Intermediates in Tetrazole Formation Ticket ID: TET-ISO-001 Support Tier: Level 3 (Senior Application Scientist) Status: Active
Executive Summary
You are encountering low yields or recovered starting material (amide) during the synthesis of 1,5-disubstituted tetrazoles. The root cause is likely the hydrolysis of the highly electrophilic imidoyl chloride intermediate . This intermediate is the "activated" form of your amide; if it encounters moisture before reacting with the azide source, it reverts instantly to the stable amide, halting the reaction.
This guide provides a self-validating protocol to hermetically seal your process against moisture and optimize the imidoyl chloride-to-tetrazole conversion.
Module 1: The Moisture Defense System (Protocol)
User Question: I dried my solvent over sieves, but I still see the amide peak in LCMS. How dry does it really need to be?
Technical Response: "Dried over sieves" is often insufficient for imidoyl chlorides. These intermediates are moisture scavengers. If your solvent contains even 100 ppm of water, it will quench a stoichiometric equivalent of your intermediate.
The "Zero-Moisture" Protocol
| Parameter | Specification | Validation Method |
| Solvent Quality | Anhydrous Toluene or THF | Karl Fischer (KF) Titration: Must be < 50 ppm . If >50 ppm, redistill over Na/Benzophenone or use activated alumina columns. |
| Glassware | Oven-dried (120°C, >4 hrs) | Assemble while hot under a stream of dry |
| Reagent Handling | Handle in a glovebox or use fresh bottles. Old | |
| Atmosphere | Positive Pressure Inert Gas | Use a Schlenk line with an oil bubbler. Ensure a continuous positive flow, especially during addition steps. |
The "Canary in the Coal Mine" Test
Before adding your precious starting material, add a drop of
-
Clear/Yellow Solution: Solvent is dry.
-
Cloudy/White Precipitate: Solvent is wet (
formation). STOP. Redry solvent.
Module 2: Reagent Selection & Stoichiometry
User Question: Should I use
Technical Response: Yes. The choice dictates the byproduct profile and the "robustness" of the intermediate.
Chlorinating Agent Decision Matrix
| Agent | Pros | Cons | Best For |
| Highly reactive; drives complete conversion. | Generates | Sterically hindered amides. | |
| Byproducts ( | Requires reflux; can cause "Von Braun" degradation (nitrile formation) if overheated. | Robust, simple amides. | |
| Mild; works at room temp with DMF cat. (Vilsmeier-Haack like).[1] | Gas evolution ( | Acid-sensitive substrates.[1][2][3] |
The Azide Source: Solubility vs. Safety
-
Sodium Azide (
): Insoluble in DCM/Toluene. Requires high agitation or phase transfer. Risk:[4][5] Slow reaction time allows moisture more time to enter. -
Trimethylsilyl Azide (
): Soluble in organic solvents. Reacts faster with imidoyl chloride. Benefit: Reduces the "time-window" for hydrolysis.
Module 3: Visualizing the Failure Mode
User Question: Can you explain exactly where the reaction fails?
Technical Response: The diagram below maps the competitive pathways. Your goal is to accelerate the Green Path and block the Red Path.
Figure 1: The "Fork in the Road." The imidoyl chloride is the critical junction. Trace water (Red Path) is kinetically faster than the azide cycloaddition (Green Path), necessitating strict exclusion of moisture.
Module 4: Troubleshooting & FAQs
Q1: I see violent bubbling when I add the azide. Is this normal?
Status: DANGER
-
Cause: You likely have excess acid chloride (
or ) remaining. When Azide ( ) meets Acid ( or Lewis Acid), it generates Hydrazoic Acid ( ) .[6] -
Risk:
is explosive and highly toxic.[7][8] -
Correction: Evaporate excess chlorinating agent under reduced pressure (with a caustic trap) before adding the azide. If using
, ensure stoichiometry is precise (1.05 eq).
Q2: My LCMS shows a peak with Mass = M-18 (Nitrile). What happened?
Status: Overheating
-
Cause: This is the Von Braun degradation . If the imidoyl chloride is heated too high without the azide present, it eliminates
to form a nitrile ( ). -
Correction: Lower the temperature of the imidoyl chloride formation step. If refluxing in toluene (110°C), switch to Benzene (80°C) or THF (66°C).
Q3: Can I run this "One-Pot"?
Status: Recommended
-
Protocol:
-
Dissolve Amide in dry Toluene.
-
Add
(1.0 eq) under Argon. Stir until gas evolution stops (Imidoyl Chloride formed). -
DO NOT ISOLATE. Isolation exposes the intermediate to air moisture.
-
Add
(1.2 eq) directly to the flask via syringe. -
Heat to 80°C.
-
Quench: Cool to 0°C and slowly add saturated
.
-
References
-
Huisgen, R. (1960). Centenary Lecture: 1,3-Dipolar Cycloadditions. Proceedings of the Chemical Society.
-
Demko, Z. P., & Sharpless, K. B. (2001).[2] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[2] The Journal of Organic Chemistry.
-
Matthews, D. P., et al. (1994). A New Method for the Synthesis of 1,5-Disubstituted Tetrazoles.[9][10][11] The Journal of Organic Chemistry.
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals (Sodium Azide Safety). National Academies Press.
-
Rao, D. S., et al. (2016). Selective synthesis of Ureas and Tetrazoles from amides.[11] Tetrahedron Letters.
Sources
- 1. Imidoyl chloride - Wikipedia [en.wikipedia.org]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 8. geneseo.edu [geneseo.edu]
- 9. researchgate.net [researchgate.net]
- 10. An Expeditious Approach to Tetrazoles from Amides Utilizing Phosphorazidates [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
resolving regioisomer formation in 1-phenyl-tetrazole alkylation
Technical Support Center: Regiocontrol in Phenyl-Tetrazole Alkylation
Status: Active Last Updated: February 26, 2026 Topic: Resolving Regioisomer Formation (N1 vs. N2 / S vs. N) Audience: Medicinal Chemists, Process Chemists
Executive Summary
This guide addresses the critical challenge of regioisomer formation during the alkylation of phenyl-tetrazole scaffolds.[1] The term "1-phenyl-tetrazole alkylation" often encompasses two distinct synthetic scenarios in drug development:
-
Primary Scenario: Alkylation of 5-phenyltetrazole (5-Ph-T) to form N1-alkyl (1,5-disubstituted) vs. N2-alkyl (2,5-disubstituted) products. This is the standard pathway for Sartan-class drugs.
-
Secondary Scenario: Alkylation of 1-phenyl-tetrazole-5-thione to form S-alkyl vs. N-alkyl products.
This document provides mechanistic insights, troubleshooting protocols, and separation strategies for these systems.
Module 1: Diagnostic & Mechanism
Q1: Why does the alkylation of 5-phenyltetrazole consistently yield a mixture of isomers?
A: The 5-phenyltetrazolate anion is an ambident nucleophile . Upon deprotonation, the negative charge is delocalized across the tetrazole ring. While all nitrogen atoms carry partial negative charges, the alkylation site is governed by a competition between steric hindrance and nucleophilicity .
-
N2 Position: Generally favored. It is less sterically hindered (distal to the bulky phenyl group at C5) and forms the thermodynamically more stable 2,5-disubstituted product (which has a lower dipole moment).
-
N1 Position: Generally disfavored. It suffers from significant steric clash with the C5-phenyl group. Accessing the N1 isomer typically requires specific kinetic control or directing groups.
Visualizing the Conflict:
Figure 1: Mechanistic bifurcation in 5-phenyltetrazole alkylation. N2 attack is the default pathway due to steric relief.
Module 2: Troubleshooting & Optimization
Q2: I need the N2 isomer (2-alkyl-5-phenyltetrazole). How do I maximize selectivity?
A: The N2 isomer is the "natural" product of this reaction. To push selectivity >90:10, follow these principles:
-
Solvent Selection: Use non-polar, non-coordinating solvents (e.g., Toluene, DCM). These promote a "loose" ion pair or aggregate that favors attack at the most accessible nitrogen (N2).
-
Base Selection: Use bulky organic bases (e.g., TEA, DIPEA) or inorganic bases with large cations (Cs₂CO₃).
-
Protocol:
-
Reagents: 5-Phenyltetrazole (1.0 eq), Alkyl Halide (1.1 eq), TEA (1.5 eq).
-
Solvent: DCM or Toluene.
-
Conditions: Room temperature.
-
Expected Result: N2 isomer is typically favored >9:1.
-
Q3: I specifically need the N1 isomer (1-alkyl-5-phenyltetrazole), but I keep getting N2. How do I fix this?
A: Direct alkylation of 5-phenyltetrazole is notoriously poor for N1 selectivity. You must alter the mechanism:
-
Strategy A: The "Butler's Rule" Exception (Solvent Control)
-
Use polar aprotic solvents (DMF, DMSO) and small cations (LiH, NaH). This creates "tight" ion pairs where the cation coordinates to N1, potentially directing alkylation there, though N2 often remains major due to sterics.
-
-
Strategy B: Trichloroacetimidate Reagents (High Success)
-
Strategy C: Cyclization (The "Nuclear Option")
-
If direct alkylation fails, do not alkylate . Synthesize the ring already substituted.
-
Route: React an N-alkyl benzamide with PCl₅ to form the imidoyl chloride, then react with hydrazoic acid (von Braun/Hassner synthesis). This guarantees 100% N1 regiochemistry.
-
Q4: Special Case: I am alkylating "1-phenyl-tetrazole-5-thione". Why do I see Sulfur (S) alkylation?
A: This substrate has a thione (C=S) / thiol (C-SH) tautomerism.
-
Hard/Soft Acid Base (HSAB) Theory:
-
S-Alkylation: Favored by "soft" electrophiles (e.g., Methyl Iodide) and lower temperatures.
-
N-Alkylation: Favored by "hard" electrophiles and higher temperatures (thermodynamic control).
-
-
Optimization: To favor S-alkylation , perform the reaction in acetone/K₂CO₃ at 0°C. To favor N-alkylation , use DMF/NaH at 80°C.
Module 3: Separation & Analysis
Q5: How do I separate the N1 and N2 isomers?
A: Fortunately, the two isomers have distinct physical properties due to their dipole moments.
| Feature | N2 Isomer (2,5-disubstituted) | N1 Isomer (1,5-disubstituted) |
| Polarity | Low (Lipophilic) | High (Polar) |
| TLC (SiO₂) | Higher R_f (moves faster) | Lower R_f (moves slower) |
| Boiling Point | Lower | Higher |
| Dipole Moment | Low (~2.4 D) | High (~5.2 D) |
| Separation | Elutes first in Flash Chromatography | Elutes second (requires polar mobile phase) |
Standard Separation Protocol:
-
Mobile Phase: Start with 100% Hexanes/Heptane.
-
Gradient: Slowly increase Ethyl Acetate (0% → 20%).
-
Result: The N2 isomer will elute early. The N1 isomer often requires >30% EtOAc to elute.
Q6: How do I confirm I have the correct isomer using NMR?
A:
-
¹³C NMR: This is the most diagnostic tool.
-
C5 Signal (Tetrazole Carbon):
-
N2 Isomer: Typically appears upfield (~163-165 ppm).
-
N1 Isomer: Typically appears downfield (~152-156 ppm).
-
-
-
¹H NMR:
-
The protons on the alkyl group attached to the nitrogen (N-CH₂) are usually more deshielded (downfield) in the N1 isomer compared to the N2 isomer due to the adjacent ring current and dipole effects.
-
Module 4: Decision Framework
Use this logic flow to determine your experimental setup.
Figure 2: Decision matrix for selecting the optimal synthetic route based on desired regiochemistry.
References
-
Butler, R. N. (1984). "Tetrazoles."[1][3][4][5][6][7][8][9][10][11][12] Comprehensive Heterocyclic Chemistry, Vol 5, 791-838. Link
- Ostrovskii, V. A., et al. (2012). "Regioselectivity of the Alkylation of 5-Substituted Tetrazoles." Russian Journal of Organic Chemistry.
-
BenchChem Technical Support. (2025). "Troubleshooting Isomer Formation in Tetrazole Alkylation." Link
-
Reynard, G., et al. (2022).[7] "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation." New Journal of Chemistry, 44, 21085-21091.[7] Link
-
Roha, R., et al. (2023). "Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione." Journal of Sulfur Chemistry. Link
Sources
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. (PDF) NMR Study of the Tautomeric Behavior of N -(α-Aminoalkyl)tetrazoles [academia.edu]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Understanding the regioselectivity of 5-substituted 1<i>H</i>-tetrazoles alkylation [ouci.dntb.gov.ua]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
improving solubility of 5-(3-chloropropyl)-1-phenyltetrazole in organic solvents
Subject: Improving Solubility & Process Handling of 5-(3-chloropropyl)-1-phenyltetrazole Case ID: TET-SOL-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Introduction
Welcome to the Technical Support Center. You are likely working with 5-(3-chloropropyl)-1-phenyltetrazole , a critical intermediate often used in the synthesis of pharmaceutical scaffolds (similar to Cilostazol analogs).[1][2]
This molecule presents a classic "solubility paradox":
-
The Tetrazole Core: Highly polar and nitrogen-rich, creating high dipole moments.
-
The Phenyl & Chloropropyl Groups: Lipophilic and hydrophobic.
This duality often leads to "oiling out" (liquid-liquid phase separation) during recrystallization or poor reactivity in non-polar solvents.[1][2] This guide provides a self-validating system to optimize solvent selection for both reaction efficiency and purification .
Module 1: Solvent Selection & Screening
FAQ: Which solvents are compatible with this molecule?
Technical Insight:
Based on Hansen Solubility Parameters (HSP), tetrazoles require solvents with moderate-to-high polarity ($ \delta_P
| Solvent Class | Suitability | Recommended Solvents | Technical Notes |
| Dipolar Aprotic | High (Reaction) | DMF, DMSO, NMP | Best for Reaction. High solubility due to strong dipole interactions with the tetrazole ring.[1][2] Difficult to remove; requires aqueous workup. |
| Polar Aprotic | Moderate (Reaction) | Acetone, Acetonitrile (ACN), THF | Good balance. ACN is often the "Goldilocks" solvent for substitution reactions involving the chloropropyl group. |
| Protic (Alcohols) | Variable (Crystallization) | Ethanol, Methanol, Isopropanol (IPA) | Best for Purification. Solubility is highly temperature-dependent, making them ideal for recrystallization.[1][2] |
| Non-Polar | Low (Anti-Solvent) | Hexane, Heptane, Toluene | Do NOT use as primary solvent. Use only to induce precipitation (anti-solvent) or in mixtures to prevent oiling out. |
| Chlorinated | High (Handling) | DCM, Chloroform | Excellent solubility but poor for crystallization (too soluble) and environmentally restricted.[2] |
Module 2: Troubleshooting "Oiling Out"
Issue: "My compound separates as an oil instead of crystals during cooling."
Diagnosis: This is the most common failure mode for phenyl-tetrazoles.[1][2] It occurs when the Meta-Stable Zone Width (MSZW) is too narrow.[1][2] The compound phase-separates as a liquid before it reaches the temperature required to form a crystal lattice.
The Protocol: The "Cloud Point" Control System
To fix this, you must shift the solvent composition to favor lattice formation over liquid phase separation.
Step-by-Step Troubleshooting:
-
Switch to a Binary Solvent System:
-
Do not use pure Ethanol or Toluene.
-
Recommended Mix: Toluene (Solvent A) + Hexane (Anti-solvent B).[2]
-
Ratio: Start with 1:1. If oiling occurs, increase Toluene.
-
-
Implement Seeding (Critical):
-
Controlled Cooling Ramp:
-
Cool at a rate of 0.5°C/min . Rapid cooling locks impurities in and forces oiling.
-
Module 3: Reaction Optimization
FAQ: "Reaction kinetics are slow in Toluene. How do I improve this?"
Technical Insight: If you are performing a nucleophilic substitution on the chloropropyl group (e.g., reacting with a hydroxy-quinolinone), Toluene is often too non-polar to stabilize the transition state.
The Solution: Phase Transfer Catalysis (PTC) If you must use a non-polar solvent (like Toluene) for process reasons, you cannot rely on thermal solubility alone.
-
Add a PTC: Tetrabutylammonium bromide (TBAB) or 18-Crown-6.[1][2]
-
Mechanism: The PTC shuttles the anionic nucleophile into the organic phase, effectively bypassing the solubility limit of the tetrazole intermediate.
Visualizing the Decision Matrix
The following diagram illustrates the logical flow for selecting a solvent based on your immediate goal (Reaction vs. Purification).
Figure 1: Decision tree for solvent selection based on process stage. Note the critical path for preventing "oiling out" during purification.
Standard Operating Procedure (SOP): Solubility Curve Determination
To ensure reproducibility, generate a solubility curve specific to your batch purity.
Equipment:
-
Jacketed glass reactor (50 mL)
Protocol:
-
Preparation: Weigh 1.0 g of 5-(3-chloropropyl)-1-phenyltetrazole into the reactor.
-
Solvent Addition: Add 5 mL of the target solvent (e.g., Ethanol).
-
Heating: Heat to reflux. If not dissolved, add solvent in 1 mL increments until clear (
).[2] -
Cooling: Cool at 0.5°C/min.
-
Recording: Record the temperature (
) where the first crystal (or oil droplet) appears. -
Hysteresis Check: Re-heat to dissolve and check if
matches . A large gap indicates a wide metastable zone, requiring seeding.
References
-
Otsuka Pharmaceutical Co., Ltd. (1982). Tetrazole derivatives and production thereof. US Patent 4,277,479. (Describes the synthesis and handling of phenyl-tetrazole intermediates for Cilostazol).
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Source for theoretical solubility parameter calculations for polar nitrogen heterocycles). [1][2]
-
PubChem. (n.d.).[2] Cilostazol (Related Compound Information). National Center for Biotechnology Information. (Provides physical property data for structurally similar tetrazole drugs). [1][2]
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Authoritative source on crystallization and "oiling out" phenomena).[2][3][4]
Sources
Validation & Comparative
A Researcher's Guide to the Spectroscopic Fingerprints of 1,5-Disubstituted Tetrazoles: An Infrared Spectroscopy Comparison
Introduction: The Significance of the Tetrazole Ring in Modern Chemistry
To the medicinal chemist and drug development professional, the tetrazole ring is a privileged scaffold. Comprising a five-membered ring of one carbon and four nitrogen atoms, this heterocycle has garnered significant attention primarily as a bioisostere of the carboxylic acid group.[1] Tetrazoles exhibit comparable acidity to carboxylic acids but offer increased lipophilicity and metabolic stability, crucial advantages in optimizing the pharmacokinetic profiles of drug candidates.[1][2] The 1,5-disubstituted isomer, in particular, is a common motif in a wide array of pharmacologically active compounds, including anti-inflammatory, antiviral, and antibiotic agents.[3][4]
Given its prevalence, the unambiguous identification and characterization of the 1,5-disubstituted tetrazole ring are paramount during synthesis and quality control. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for this purpose. This guide offers an in-depth analysis of the characteristic IR absorption bands of 1,5-disubstituted tetrazoles, provides a comparative framework against other common nitrogen heterocycles, and details a practical workflow for experimental verification.
The Vibrational Landscape of 1,5-Disubstituted Tetrazoles
The IR spectrum of a 1,5-disubstituted tetrazole is dominated by vibrations originating from the unique arrangement of double and single bonds within the heterocyclic core. The key to confident identification lies in recognizing a collection of bands rather than a single peak. The primary vibrational modes of interest include stretching of the C=N and N=N bonds, as well as various coupled vibrations of the entire ring system.
A crucial piece of evidence in synthetic chemistry is often the disappearance of a strong, sharp absorption band from the azide (N₃) functional group, typically found near 2130 cm⁻¹, which is a common precursor in tetrazole synthesis.[5][6] Its absence, coupled with the appearance of the bands detailed below, provides compelling proof of a successful cycloaddition reaction.
Table 1: Characteristic IR Absorption Bands of 1,5-Disubstituted Tetrazole Rings
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Notes |
| Ring C=N Stretching | 1600 - 1500 | Medium to Strong | This band is a key identifier for the tetrazole ring's imine character. In some 1,5-disubstituted examples, it is observed specifically between 1575-1555 cm⁻¹.[3][5] |
| Ring N=N Stretching | 1460 - 1300 | Medium | This absorption corresponds to the azo-like character within the ring. It can sometimes overlap with C-H bending vibrations.[2][7] A specific range of 1458-1448 cm⁻¹ has been reported for some derivatives.[3] |
| Ring "Breathing" / Skeletal Vibrations | 1300 - 1000 | Medium to Weak | This region contains a series of complex, coupled C-N, N-N, and N=N stretching and bending vibrations. Specific bands around 1097 cm⁻¹ have been assigned to N-N stretching.[3] |
| Ring Deformation | 1000 - 800 | Weak | These bands are associated with in-plane and out-of-plane bending of the entire tetrazole ring structure.[2][7] |
Note: The exact position and intensity of these bands can be influenced by the nature of the substituents at the 1 and 5 positions due to electronic and steric effects.
Comparative Spectroscopic Analysis: Distinguishing Tetrazoles from Triazoles
In heterocyclic chemistry, structural isomers can present analytical challenges. Triazoles, which also feature a five-membered ring with nitrogen atoms, are frequently encountered alongside tetrazoles. While NMR spectroscopy is definitive for isomer determination, IR can provide rapid, initial evidence. The key difference lies in the number and arrangement of nitrogen atoms, which alters the vibrational modes of the ring.
Table 2: Comparative IR Absorption Regions (cm⁻¹) for Tetrazoles and Triazoles
| Heterocycle | Ring C=N Stretch | Ring N=N / C=N Coupled Stretches | Characteristic Ring Vibrations |
| 1,5-Disubstituted Tetrazole | 1600 - 1500 | 1460 - 1300 | 1300 - 1000 |
| 1,2,3-Triazole (vicinal) | ~1650 - 1550 | ~1500 - 1400 | 1129 - 1101, 1093 - 1045, 1003 - 968[8] |
| 1,2,4-Triazole | ~1640 - 1540 | ~1520 - 1420 | Often shows strong, sharp bands in the 1200-1000 cm⁻¹ region. |
The most diagnostic feature for vicinal-triazoles is the presence of several distinct bands in the 1130-960 cm⁻¹ region, which are characteristic of that specific ring system.[8] While tetrazoles also absorb in this broader range, the pattern is typically less defined than the sharp, characteristic bands of the v-triazole nucleus.
Experimental Verification: A Practical Workflow
The following protocol outlines a standard procedure for preparing a solid sample for Fourier-Transform Infrared (FT-IR) analysis using the potassium bromide (KBr) pellet method. This technique is ideal for obtaining high-quality spectra of crystalline organic compounds.
Protocol: FT-IR Analysis via KBr Pellet
-
Sample and KBr Preparation:
-
Gently grind ~1-2 mg of the synthesized, dried tetrazole compound into a fine powder using an agate mortar and pestle.
-
Add ~100-150 mg of dry, spectroscopy-grade KBr powder to the mortar. Causality Note: KBr is used as it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and its soft, crystalline nature allows it to form a transparent disc under pressure.
-
Thoroughly mix and grind the sample and KBr together for 2-3 minutes to ensure the sample is homogeneously dispersed. The final mixture should have a consistent, fine, flour-like texture.
-
-
Pellet Formation:
-
Transfer a small amount of the KBr/sample mixture into the collar of a hydraulic pellet press.
-
Level the surface gently with a spatula.
-
Place the anvil into the collar and assemble the press according to the manufacturer's instructions.
-
Apply pressure (typically 7-10 tons) for 1-2 minutes. Causality Note: The high pressure causes the KBr to flow and fuse, trapping the sample particles in a solid matrix that forms a transparent or translucent disc.
-
-
Spectrum Acquisition:
-
Carefully remove the KBr pellet from the press. It should be clear or slightly hazy. An opaque or brittle pellet indicates insufficient grinding or pressure.
-
Place the pellet into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Process the resulting spectrum by performing a baseline correction and peak picking analysis.
-
Workflow for Spectroscopic Confirmation of Synthesis
The following diagram illustrates the logical process for using FT-IR to confirm the successful synthesis of a 1,5-disubstituted tetrazole from an organic azide and a nitrile, a common synthetic route.
Caption: Logical workflow for FT-IR confirmation of tetrazole synthesis.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural elucidation of 1,5-disubstituted tetrazoles. Confident assignment relies on identifying a pattern of absorptions, primarily the C=N stretch (1600-1500 cm⁻¹), the N=N stretch (1460-1300 cm⁻¹), and a series of ring skeletal vibrations (1300-1000 cm⁻¹). In the context of synthesis, the disappearance of the strong azide precursor band around 2130 cm⁻¹ is equally critical. By comparing these spectral fingerprints against those of related heterocycles like triazoles and following a robust experimental protocol, researchers can efficiently and accurately confirm the presence of this vital pharmaceutical scaffold.
References
-
AIP Publishing. (n.d.). Synthesis of Some New 1,5-Disubstituted Tetrazoles from 2-Aminobenzothiazole. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Center for Biotechnology Information. Retrieved from [Link]
-
Billes, F., et al. (2000). Vibrational spectroscopy of triazoles and tetrazole. ResearchGate. Retrieved from [Link]
-
Billes, F., et al. (2000). Vibrational spectroscopy of triazoles and tetrazole. ResearchGate. Retrieved from [Link]
-
Cristiano, M. L. S., et al. (2001). Infrared spectrum of crystalline ( a -phase) tetrazole, at room temperature. ResearchGate. Retrieved from [Link]
-
El-Sayed, M. F. A. (1958). THE ULTRAVIOLET AND INFRARED SPECTRA OF VICINAL-TRIAZOLE DERIVATIVES. Canadian Journal of Chemistry. Retrieved from [Link]
-
Fausto, R., et al. (2001). Low temperature matrix-isolation and solid state vibrational spectra of tetrazole. Royal Society of Chemistry. Retrieved from [Link]
-
Jaber, M., & Hameed, A. (2022). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. Journal of Advanced Pharmacy Education & Research. Retrieved from [Link]
-
Hussein, N. M. A. (2018). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. University of Kerbala. Retrieved from [Link]
-
Jebur, M. H., et al. (2024). Tetrazole Derivatives from Quinaldic Acid: Estimation of the Biological and Antioxidant Properties. Egyptian Journal of Chemistry. Retrieved from [Link]
-
Mohamed, T. A., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling. Retrieved from [Link]
-
Ramachandran, E., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research. Retrieved from [Link]
-
Rasool, S. N., & Ahmed, M. N. (2022). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Zanco Journal of Pure and Applied Sciences. Retrieved from [Link]
-
Smith, B. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Tlili, A., et al. (2021). Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. MDPI. Retrieved from [Link]
-
Safaei-Ghomi, J., et al. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal. Retrieved from [Link]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. nanomedicine-rj.com [nanomedicine-rj.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. uokerbala.edu.iq [uokerbala.edu.iq]
- 7. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
A Predictive Guide to the Mass Spectrometry Fragmentation of Chloropropyl Tetrazoles
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide is designed to provide a robust, mechanistically-grounded framework for understanding and predicting the mass spectrometric fragmentation patterns of chloropropyl tetrazoles. In the absence of direct, published experimental data for this specific class of compounds, we will leverage established fragmentation principles of the constituent moieties—the tetrazole ring and the alkyl chloride side chain—to build a predictive model. This approach empowers researchers to interpret spectra of novel compounds, differentiate between isomers, and elucidate the structures of related molecules with confidence.
The narrative explains the causality behind fragmentation, offering insights into why specific pathways are favored under different ionization conditions. Every analytical claim is grounded in authoritative literature to ensure scientific integrity.
Section 1: Core Fragmentation Principles of the Tetrazole Ring
The tetrazole ring, a nitrogen-rich heterocycle, exhibits distinct and diagnostic fragmentation behaviors that are highly dependent on the ionization method employed. Understanding these core pathways is the first step in interpreting the spectra of its derivatives.
Electrospray Ionization (ESI) Fragmentation
ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. The subsequent fragmentation (MS/MS) of these ions reveals characteristic neutral losses.
-
Positive Ion Mode (ESI+): The most characteristic fragmentation pathway for protonated 5-substituted tetrazoles is the elimination of a neutral molecule of hydrazoic acid (HN₃, mass loss of 43 Da).[1][2] This process is believed to be initiated by a ring-opening event following protonation, making it a key diagnostic marker.[1]
-
Negative Ion Mode (ESI-): In contrast, deprotonated tetrazoles predominantly fragment through the loss of a neutral nitrogen molecule (N₂, mass loss of 28 Da).[1][2] This pathway also proceeds through ring cleavage, leading to highly reactive intermediates.[1]
Electron Ionization (EI) Fragmentation
EI is a high-energy technique that creates a molecular radical cation (M•+). This high internal energy leads to more extensive fragmentation compared to ESI.
-
Primary Fragmentation: For 5-substituted tetrazoles under EI conditions, the main fragmentation route is the loss of a nitrogen molecule (N₂), with the loss of an N₃ radical being a minor pathway.[1][3] The stability of the resulting fragments heavily influences the observed spectrum.
Section 2: Core Fragmentation Principles of the Alkyl Chloride Moiety
The chloropropyl side chain introduces additional, predictable fragmentation pathways that compete with and complement the cleavages of the tetrazole ring.
-
Alpha (α)-Cleavage: This is a dominant fragmentation mechanism for molecules containing a heteroatom.[4][5] The cleavage occurs at the C-C bond adjacent (alpha) to the heteroatom or ring system.[4][6] This process is driven by the formation of a stable, resonance-stabilized cation where the charge is delocalized by the lone pair electrons of the nitrogen atoms in the tetrazole ring.[5][6][7]
-
Loss of Chlorine Radical (•Cl): Direct homolytic cleavage of the C-Cl bond can occur, resulting in the loss of a chlorine radical (mass loss of 35 or 37 Da) and the formation of a propyl-tetrazole carbocation.[6][8][9]
-
Loss of Hydrogen Chloride (HCl): The elimination of a neutral HCl molecule (mass loss of 36 or 38 Da) is another common pathway for alkyl halides.[9]
-
Isotopic Signature: A critical diagnostic feature for any chlorine-containing fragment is the presence of a distinct isotopic pattern. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), any ion containing one chlorine atom will appear as a pair of peaks (M⁺ and M+2) with an approximate intensity ratio of 3:1.[8][9] This signature is invaluable for confirming the presence of chlorine in a given fragment.
Section 3: A Comparative Guide to Predicted Fragmentation of Chloropropyl Tetrazole Isomers
The true power of mass spectrometry lies in its ability to distinguish between isomers. The attachment point of the chloropropyl group to the tetrazole ring—either at a nitrogen atom (N-substitution) or the carbon atom (C-substitution)—will produce fundamentally different fragmentation patterns. Here, we compare the predicted pathways for key isomers under ESI(+) and EI conditions.
Molecular Weight of Chloropropyl Tetrazole (C₄H₇ClN₄): 146.04 g/mol
Isomer 1: 5-(3-chloropropyl)-1H-tetrazole
Here, the side chain is attached to the carbon of the tetrazole ring.
-
ESI(+) Prediction: The protonated molecule ([M+H]⁺, m/z 147) is expected to follow two primary pathways:
-
Loss of HN₃: The characteristic fragmentation of the tetrazole ring would lead to a fragment at m/z 104 (147 - 43).
-
Loss of HCl: Elimination from the side chain would produce a fragment at m/z 111 (147 - 36).
-
-
EI Prediction: The molecular ion (M•+, m/z 146) will undergo more energetic fragmentation:
-
α-Cleavage: Cleavage of the C1-C2 bond of the propyl chain is highly probable, leading to the loss of a C₂H₄Cl radical and formation of a resonance-stabilized ion at m/z 83.
-
Loss of N₂: Cleavage of the tetrazole ring would result in a fragment at m/z 118 (146 - 28).
-
Caption: Predicted EI pathways for 1-(3-chloropropyl)-1H-tetrazole.
Isomer 3: 2-(3-chloropropyl)-2H-tetrazole
The 2-substituted isomer often exhibits different stability and fragmentation compared to the 1-substituted isomer, though the primary cleavage sites are similar. The relative abundances of the fragments would likely be the key differentiator.
-
EI Prediction: Similar to the N1-isomer, α-cleavage is expected to be a major pathway, leading to the same key fragments (m/z 97 and m/z 75). Distinguishing between N1 and N2 isomers often requires careful comparison of fragment ion intensities or the use of reference standards, as the fundamental cleavages are identical.
Comparative Data Summary
The table below summarizes the key diagnostic fragment ions predicted to differentiate between the C-substituted and N-substituted isomers.
| Predicted Fragment Ion (m/z) | Proposed Origin | Diagnostic For Isomer | Ionization Mode |
| 104 | [M+H - HN₃]⁺ | 5-(3-chloropropyl) | ESI(+) |
| 83 | [M - •C₂H₄Cl]⁺ (α-cleavage) | 5-(3-chloropropyl) | EI |
| 97 | [M - •CH₂Cl]⁺ (α-cleavage) | 1/2-(3-chloropropyl) | EI |
| 75 | [C₃H₆Cl]⁺ | 1/2-(3-chloropropyl) | EI |
Section 4: Experimental Protocol for Tandem Mass Spectrometry (MS/MS)
This protocol provides a robust starting point for acquiring high-quality ESI-MS/MS data for novel chloropropyl tetrazole derivatives.
Caption: Workflow for ESI-MS/MS analysis of chloropropyl tetrazoles.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the purified tetrazole compound in a high-purity solvent like methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture compatible with ESI, typically 50:50 acetonitrile:water or methanol:water. [2] * For positive ion mode analysis, add formic acid to a final concentration of 0.1% to promote protonation ([M+H]⁺). [2] * For negative ion mode, add ammonium hydroxide to 0.1% to promote deprotonation ([M-H]⁻).
-
-
Instrument Parameters (ESI-MS):
-
Ionization Mode: ESI, positive and/or negative.
-
Infusion: Introduce the sample into the ion source via a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: Typically 3-5 kV. Optimize for stable signal.
-
Nebulizing Gas (N₂): Adjust to achieve a stable spray (e.g., 1-2 Bar).
-
Drying Gas (N₂): Set temperature (e.g., 200-300 °C) and flow rate (e.g., 5-10 L/min) to facilitate desolvation.
-
Mass Range (Full Scan): Scan a range appropriate for the expected molecular weight, for instance, m/z 50-500, to identify the protonated or deprotonated molecular ion. [2]
-
-
Tandem MS (MS/MS) for Fragmentation Analysis:
-
Precursor Ion Selection: In the mass analyzer, set the instrument to isolate the molecular ion peak ([M+H]⁺ or [M-H]⁻) identified in the full scan.
-
Collision-Induced Dissociation (CID): Subject the isolated precursor ions to collisions with an inert gas (e.g., Argon) in the collision cell.
-
Collision Energy: Ramp the collision energy (e.g., from 5 to 40 eV) to observe the onset and evolution of different fragment ions. This provides insight into bond stabilities.
-
Data Acquisition: Acquire the product ion spectrum, which shows the m/z values of the resulting fragments.
-
-
Data Analysis:
-
Identify the key fragment ions and calculate the neutral losses from the precursor ion.
-
Propose fragmentation pathways consistent with the principles outlined in Sections 1-3.
-
Examine the isotopic patterns of fragments to confirm which ones retain the chlorine atom.
-
Conclusion
References
-
Correia, M., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3282. Available at: [Link]
-
Liu, Y., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Available at: [Link]
-
Correia, M., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. PMC. Available at: [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available at: [Link]
-
J-GLOBAL. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Available at: [Link]
-
ResearchGate. (n.d.). A general schematic outline for α-cleavage and β-cleavage. Available at: [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. Available at: [Link]
-
Semantic Scholar. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. Available at: [Link]
-
Chemistry Steps. (2025). Alpha (α) Cleavage. Available at: [Link]
-
Problems in Chemistry. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. YouTube. Available at: [Link]
-
PubChemLite. (n.d.). 5-(3-chloropropyl)-1h-1,2,3,4-tetrazole. Available at: [Link]
-
Stevens, E. (2018). mass spectrometry: alpha-cleavage. YouTube. Available at: [Link]
-
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Available at: [Link]
-
Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Available at: [Link]
-
Unacademy. (2023). Fragmentation of Alkyl halide & Ether| Mass spectroscopy. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole
Executive Summary: A Protocol Rooted in Safety
This document provides essential, immediate safety and logistical information for the proper management and disposal of 5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole (CAS No. 73963-34-5). The procedural guidance herein is designed for researchers, scientists, and drug development professionals. The core directive of this protocol is risk mitigation. The subject compound presents a dual hazard profile: the inherent energetic and reactive nature of the tetrazole ring, and the environmental and health risks associated with it being a chlorinated organic compound.[1][2][3] On-site chemical neutralization is strongly discouraged due to the potential for uncontrolled, exothermic decomposition.[1] Adherence to these step-by-step procedures, in conjunction with your institution's Environmental Health and Safety (EHS) department, is mandatory for ensuring laboratory safety and regulatory compliance.
Hazard Assessment and Risk Profile
Understanding the molecular structure of 5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole is fundamental to appreciating its associated risks. The molecule incorporates two key hazard-conferring moieties:
-
The 1-phenyl-1H-tetrazole core: Tetrazoles are a class of nitrogen-rich heterocyclic compounds.[4] This high nitrogen content makes them energetically unstable, with the potential to decompose rapidly and exothermically—and in some cases, explosively—when subjected to stimuli such as heat, shock, or friction.[1][5] Studies on similar phenyl-tetrazoles show exothermic decomposition at temperatures between 190–240 °C.[6][7]
-
The 3-chloropropyl side chain: This classifies the compound as a chlorinated hydrocarbon. Such compounds are subject to stringent environmental regulations, and their waste streams are typically categorized as hazardous.[2][3][8]
A summary of the compound's identity and principal hazards is presented below.
| Parameter | Information | Reference |
| Chemical Name | 5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole | |
| CAS Number | 73963-34-5 | |
| Molecular Formula | C10H11ClN4 | N/A |
| Primary Hazards | Potentially Explosive, Acute Toxicity, Skin/Eye Irritant, Environmental Hazard | [1][9] |
| Reactivity Risks | Violent reaction with strong oxidizers, strong acids, and some metals. Risk of explosive decomposition upon heating. | [4][5] |
| Decomposition Products | Thermal decomposition can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl). | [6][10] |
Mandatory Personal Protective Equipment (PPE)
A robust defense against exposure and injury is non-negotiable. The following PPE must be worn at all times when handling 5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole in any form (solid, solution, or as waste).
-
Primary Eye and Face Protection: Chemical safety goggles in conjunction with a full-face shield are required. The face shield is critical to protect against the blast and projectile risk of an unexpected energetic decomposition.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Inspect gloves for any signs of degradation or puncture before use.[1]
-
Body Protection: A flame-retardant laboratory coat must be worn and fully fastened. Ensure closed-toe shoes are worn.[1]
Waste Characterization and Regulatory Classification
All waste containing 5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole must be handled as Reactive and Toxic Hazardous Waste .
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this waste may fall under the following classifications:
-
Characteristic Waste: It may be classified as D003 for reactivity due to the unstable nature of the tetrazole ring.[3]
-
Listed Waste: If the compound is used as a solvent and becomes spent, the waste could be classified as an F-listed waste (e.g., F001, F002) due to its chlorinated hydrocarbon nature.[2][3]
It is the legal responsibility of the waste generator (the laboratory) to correctly classify the waste. Always consult with your institution's EHS department for definitive classification based on local and federal regulations.[10]
Step-by-Step Disposal Protocol
This protocol outlines the mandatory procedure for the safe containment and labeling of waste.
Objective: To safely collect and segregate waste at the point of generation for final disposal by a licensed professional service.
Materials:
-
Designated hazardous waste container (HDPE or glass, with a screw-top lid)
-
Hazardous waste labels
-
Permanent marker
Workflow: Waste Containment and Labeling
Caption: Waste containment and labeling workflow.
Methodology:
-
Don PPE: Before handling any waste, put on all mandatory PPE as described in Section 2.
-
Select Container: Obtain a designated hazardous waste container from your EHS department. Ensure it is made of a compatible material (e.g., glass or high-density polyethylene) and has a secure, sealing lid.
-
Transfer Waste:
-
Solid Waste: Carefully transfer the solid compound using a spark-proof spatula. Avoid any actions that could create shock, friction, or dust.[1][11]
-
Liquid Waste (Solutions): Carefully pour solutions containing the compound into the waste container. Use a funnel to prevent spills.
-
Contaminated Labware: Items such as pipette tips, contaminated gloves, and weigh paper should be placed in the solid waste container. Glassware should be triple-rinsed with a suitable solvent, and this rinsate must be collected as hazardous liquid waste.[13]
-
-
Do Not Overfill: Fill the container to no more than 80% of its capacity to allow for vapor expansion.[1]
-
Secure Closure: Tightly seal the container cap.
-
Labeling: Affix a "Hazardous Waste" label to the container.[1] The label must include, at a minimum:
-
The words "Hazardous Waste"
-
Full Chemical Name: "5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole"
-
Hazard Warnings: "Reactive," "Toxic," "Potentially Explosive" [1]
-
Date of Waste Generation
-
Name and contact information of the responsible individual/lab.
-
-
Store Appropriately: Move the sealed and labeled container to your laboratory's designated Satellite Accumulation Area (SAA).
On-Site Storage (Satellite Accumulation Area)
The SAA is a designated, secure location for the temporary storage of hazardous waste prior to its collection.
-
Location: The SAA must be located at or near the point of generation and under the control of the laboratory personnel. It should be away from heat sources, open flames, direct sunlight, and high-traffic areas.[13]
-
Ventilation: The area must be well-ventilated to prevent the accumulation of vapors.[12][13]
-
Segregation: This is of paramount importance. Store the waste container in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks. Crucially, segregate this waste from incompatible materials, especially:
Emergency Procedures: Spill and Exposure Management
Small Spill Response (<100 mL or 10g)
Caption: Emergency response workflow for small spills.
-
Alert & Evacuate: Alert all personnel in the immediate vicinity. If there is any risk of airborne dust or vapor, evacuate the area.[11]
-
Ventilate: Ensure the area is well-ventilated.[12]
-
Control Ignition Sources: Remove all sources of ignition.[13]
-
Contain: Cover the spill with a non-combustible absorbent material like vermiculite or sand.[12]
-
Collect: Using only spark-proof tools, carefully collect the absorbed material and contaminated debris.[12]
-
Dispose: Place the collected material into a designated hazardous waste container and label it appropriately as described in Section 4.
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Notify your laboratory supervisor and your institution's EHS department of the spill.
For large spills, evacuate the laboratory immediately, close the doors, and contact your institution's emergency EHS number from a safe location.
Personal Exposure First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][15]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation persists.[14][15]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[10][15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13][14]
Final Disposal Pathway
On-site chemical treatment or deactivation is strictly prohibited. The risk of initiating an uncontrolled or explosive decomposition by mixing with other chemicals is unacceptably high.[1]
The only approved disposal method is through your institution's hazardous waste management program.
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup of the sealed and labeled hazardous waste container from your SAA.
-
Professional Disposal: The EHS department will ensure the waste is transported and disposed of by a licensed environmental services company that specializes in handling reactive and hazardous chemical waste.[1][13] The ultimate disposal method is typically high-temperature incineration in a facility equipped with flue gas scrubbers to neutralize toxic decomposition products like HCl.[13]
By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the environment.
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Royal Society of Chemistry. (2023, July 27). Computational insights into the dual reactivity of 1,2,3,4-tetrazole: a metalloporphyrin-catalyzed click reaction and denitrogenative annulation. RSC Publishing. [Link]
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Jaiswal, P., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, via PMC. [Link]
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Yılmaz, N., et al. (2016). An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles. ResearchGate. [Link]
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Environmental Science Center, The University of Tokyo. (2022, September). Classification chart of chemically hazardous waste. The University of Tokyo. [Link]
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Environmental Hazards Services. (2020, June 8). The 4 Types of Hazardous Waste. EHS. [Link]
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Ostrovskii, V. A., et al. (2024, August 30). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews. [Link]
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ResearchGate. (n.d.). Thermoanalytic data of tetrazoles. ResearchGate. [Link]
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Himo, F., et al. (2011, February 15). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A. [Link]
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Scilit. (n.d.). An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles. Scilit. [Link]
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Kazemizadeh, A. R., & Ramezani, H. (2021, November 19). Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]
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Kappe, C. O., et al. (n.d.). Decomposition of tetrazole 2 at 240 °C in a NMP/AcOH/H2O 5:3:2 mixture. ResearchGate. [Link]
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OiPub. (n.d.). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. OiPub. [Link]
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National Institutes of Health. (n.d.). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. NIH. [Link]
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ResearchGate. (2024, September 2). Decomposition products of tetrazoles. ResearchGate. [Link]
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American Chemical Society. (2004, March 13). Progress in 1,2,3,4-Tetrazine Chemistry. Chemical Reviews. [Link]
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ResearchGate. (n.d.). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Request PDF. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). 5-(chloromethyl)-1-phenyl-1H-1,2,3,4-tetrazole. PubChem. [Link]
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Central European Journal of Energetic Materials. (2018). Pre-formulation Compatibility Studies of 5-Amino-1H-tetrazole Nitrate with Several Typical Materials by Thermal and Non-thermal Techniques. Institute of Industrial Organic Chemistry, Poland. [Link]
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Walchem. (2024, April 19). Chemical Compatibility Chart. Walchem. [Link]
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United States Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. EPA. [Link]
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Personal protective equipment for handling 5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole
Essential Safety and Handling Guide for 5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole
This document provides a comprehensive guide to the safe handling, personal protective equipment (PPE) requirements, and disposal of 5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole. As a specialized chemical, it demands rigorous adherence to safety protocols to mitigate potential risks to researchers and the environment. This guide is built on established principles of laboratory safety and data extrapolated from structurally similar compounds.
Hazard Assessment: A Proactive Approach to Safety
-
Toxicological Hazards: The primary concern stems from the chloropropyl group, which classifies the compound as a potential alkylating agent. Such agents can be toxic and may pose long-term health risks. Data from analogous tetrazole derivatives indicate risks of serious eye irritation, skin irritation, and respiratory irritation.[1][2] Ingestion may be harmful.[3]
-
Physical & Chemical Hazards: The tetrazole ring is an energy-rich heterocyclic system. Many tetrazole-containing compounds are classified as flammable solids and can pose an explosion risk, especially upon heating or under confinement.[3][4][5] Handling procedures must include measures to prevent ignition from heat, sparks, open flames, and electrostatic discharge.[2][3]
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of appropriate PPE is critical and must be tailored to the specific laboratory activity being performed. The following table outlines the minimum required PPE.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields | Nitrile gloves | Lab coat | N95 respirator recommended in case of damaged packaging[6] |
| Storage | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing/Transferring (in a certified chemical fume hood) | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Chemical-resistant lab coat | Not required if handled in a certified chemical fume hood |
| Conducting Reactions | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Flame-resistant, chemical-resistant lab coat | Required if there is a risk of aerosol generation or if engineering controls are insufficient[4][7] |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant coveralls ("bunny suit")[6] | Full-face respirator with appropriate cartridges may be necessary[4] |
Causality Behind PPE Choices:
-
Eye Protection: Tightly fitting safety goggles are mandatory to protect against splashes and fine dust, as compounds of this class can cause serious eye irritation.[1][2] A face shield provides an additional layer of protection during high-risk procedures.
-
Hand Protection: Double-gloving with nitrile gloves is recommended for handling the solid material. The outer glove should be removed and disposed of immediately after handling. For extended operations or when working with solutions, neoprene gloves may offer superior protection. Always inspect gloves for integrity before use and dispose of them in the appropriate hazardous waste stream after completion of the task.
-
Body Protection: A flame-resistant and chemical-resistant lab coat is essential due to the flammability of tetrazole derivatives.[4][8] For large-scale operations or spill cleanup, disposable coveralls provide head-to-toe protection.[6]
-
Respiratory Protection: All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation risk.[7][9] If a fume hood is not available or if engineering controls are insufficient, a full-face respirator with appropriate cartridges must be used.[4]
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage. If the container is compromised, handle it with appropriate respiratory protection.[6]
-
Store the container in a cool, dry, and well-ventilated area.[4]
-
Ensure the storage location is away from heat, ignition sources, and incompatible materials such as strong oxidizing agents and strong acids.[3][7]
-
The storage area should be clearly marked with appropriate hazard signage.
Weighing and Transferring
-
All weighing and transferring of the solid compound must be conducted in a certified chemical fume hood.[9]
-
Use anti-static tools and equipment to prevent ignition from electrostatic discharge.[4]
-
Place a disposable liner on the balance to contain any minor spills.
-
After transferring the desired amount, securely close the primary container.
-
Decontaminate the spatula and weighing vessel, and dispose of the liner and any contaminated materials (e.g., weighing paper, gloves) as hazardous waste.
Conducting Reactions
-
Set up the reaction apparatus within a chemical fume hood.
-
Use equipment that is properly grounded to prevent static discharge.[3]
-
During reactions that may generate hydrazoic acid (a potential byproduct in some tetrazole syntheses), ensure the fume hood has excellent ventilation and that the sash is kept at the lowest practical height.[10]
-
Upon completion of the reaction, safely quench any unreacted or reactive materials before proceeding with the workup.
Disposal Plan: Waste Management Protocol
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste containing 5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole must be segregated from other waste streams. This includes unused product, reaction residues, and contaminated materials (gloves, pipette tips, etc.).
-
Containerization: Place the waste in a designated, leak-proof, and properly sealed container compatible with halogenated organic compounds.[11] The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[11]
-
Disposal Method: Due to its classification as a halogenated organic compound, high-temperature incineration in a permitted hazardous waste facility is the recommended disposal method.[11] This ensures the complete destruction of the compound.
-
Institutional Compliance: Always consult with your institution's Environmental Health and Safety (EHS) department to ensure adherence to all local, state, and federal regulations for hazardous waste disposal.[11][12]
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release or exposure.
-
Skin Contact: Immediately remove all contaminated clothing.[5] Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Spill: Evacuate the area and prevent entry. Wearing the appropriate PPE (see table above), contain the spill using a non-combustible absorbent material like sand or vermiculite.[5][11] Collect the material using spark-proof tools and place it in a sealed container for hazardous waste disposal.[5]
Visual Workflow Guides
The following diagrams illustrate the logical flow for safe handling and PPE selection.
Caption: PPE selection workflow based on laboratory task.
Caption: Safe handling lifecycle from receipt to disposal.
References
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- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
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- MilliporeSigma. (2025, April 24). SAFETY DATA SHEET.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
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- Google Patents. (n.d.). US20080103312A1 - Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole.
- Der Pharma Chemica. (n.d.). Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Der Pharma Chemica.
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- Apollo Scientific. (2023, May 25). 2,3,5-Triphenyl tetrazolium chloride.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
